molecular formula C18H21BrN6O2 B457823 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B457823
M. Wt: 433.3g/mol
InChI Key: VVJNCJKZYCBKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyrazole ring, and a morpholine moiety

Preparation Methods

The synthesis of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

  • Benzimidazole
  • Pyrazole
  • Morpholine derivatives

Properties

Molecular Formula

C18H21BrN6O2

Molecular Weight

433.3g/mol

IUPAC Name

4-bromo-1-methyl-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21BrN6O2/c1-23-12-13(19)16(22-23)17(26)21-18-20-14-4-2-3-5-15(14)25(18)7-6-24-8-10-27-11-9-24/h2-5,12H,6-11H2,1H3,(H,20,21,26)

InChI Key

VVJNCJKZYCBKDK-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4)Br

Origin of Product

United States

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